Sulfuric acid-d2

Description

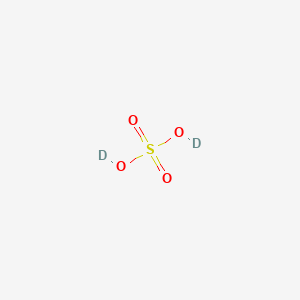

Structure

3D Structure

Properties

IUPAC Name |

dideuterio sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OS(=O)(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929989 | |

| Record name | (~2~H_2_)Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear odorless liquid; [Alfa Aesar MSDS] | |

| Record name | Deuterosulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13813-19-9 | |

| Record name | Sulfuric acid-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid-d2 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (~2~H_2_)Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric [2H2]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Deuterated Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated sulfuric acid (D₂SO₄), a heavy isotope-labeled form of sulfuric acid (H₂SO₄), serves as a valuable tool in a multitude of scientific and industrial applications.[1][2] In this molecule, the protium (¹H) atoms of the hydroxyl groups are replaced with deuterium (²H or D), a stable isotope of hydrogen. This isotopic substitution imparts subtle yet significant changes to the molecule's physical and chemical properties, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies of chemical reactions, and the synthesis of deuterated active pharmaceutical ingredients (APIs).[2][3][4] This technical guide provides an in-depth overview of the core physical properties of deuterated sulfuric acid, detailed experimental protocols for their determination, and a summary of its key applications in research and drug development.

Physical Properties of Deuterated Sulfuric Acid

The substitution of protium with the heavier deuterium isotope results in notable differences in the physical properties of sulfuric acid. These differences are primarily due to the stronger carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bond and the effect of the heavier isotope on vibrational frequencies and zero-point energy. A summary of the key physical properties of deuterated sulfuric acid is presented in the tables below. It is important to note that many commercially available forms of deuterated sulfuric acid are solutions in deuterium oxide (D₂O), and the properties can vary with concentration.

Table 1: General and Molar Properties of Deuterated Sulfuric Acid

| Property | Value | Source(s) |

| Chemical Formula | D₂SO₄ | [5] |

| Molecular Weight | 100.09 g/mol | [5] |

| CAS Number | 13813-19-9 | [5] |

| Appearance | Clear, colorless, odorless oily liquid | [5] |

Table 2: Thermodynamic and Physical Constants of Deuterated Sulfuric Acid

| Property | Value | Conditions | Source(s) |

| Density | 1.87 g/mL | Not specified | |

| Boiling Point | 290 °C | Not specified | [5] |

| Melting Point | Not specified | Not specified | |

| Refractive Index (n20/D) | 1.4175 | 20 °C |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of pure deuterated sulfuric acid are not extensively reported in readily available literature. However, standard methodologies for determining these properties in liquids can be applied. The following sections outline the general experimental procedures.

Determination of Density using Pycnometry

The density of deuterated sulfuric acid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.[6][7]

Methodology:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and weighed empty (m_pycnometer).

-

Reference Liquid: The pycnometer is filled with a reference liquid of known density at a specific temperature (e.g., deionized water), and the total mass is measured (m_pycnometer+reference). The volume of the pycnometer (V_pycnometer) is calculated.

-

Sample Measurement: The pycnometer is then emptied, dried, and filled with deuterated sulfuric acid. The total mass is measured (m_pycnometer+D2SO4).

-

Calculation: The density of the deuterated sulfuric acid (ρ_D2SO4) is calculated using the formula: ρ_D2SO4 = (m_pycnometer+D2SO4 - m_pycnometer) / V_pycnometer

Determination of Viscosity using a Viscometer

The viscosity of deuterated sulfuric acid can be measured using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[8][9][10]

Methodology:

-

Instrument Setup: The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.

-

Sample Loading: A known volume of deuterated sulfuric acid is introduced into the viscometer.

-

Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

-

Calculation: The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the deuterated sulfuric acid at the same temperature.

Determination of Enthalpy of Solution using Calorimetry

The enthalpy of solution, the heat change associated with the dissolution of a substance, can be measured using a calorimeter.[11][12][13][14][15]

Methodology:

-

Calorimeter Setup: A known mass of a solvent (e.g., deuterium oxide) is placed in the calorimeter, and the initial temperature is recorded.

-

Sample Addition: A known mass of deuterated sulfuric acid is added to the solvent, and the mixture is stirred.

-

Temperature Measurement: The temperature change of the solution is monitored until a stable reading is obtained.

-

Calculation: The heat absorbed or released by the solution is calculated using the mass of the solution, the specific heat capacity of the solution, and the temperature change. The enthalpy of solution is then determined per mole of deuterated sulfuric acid.

Applications in Research and Drug Development

Deuterated sulfuric acid is a critical reagent in various areas of research and development, particularly within the pharmaceutical industry. Its primary applications stem from the kinetic isotope effect and its utility in NMR spectroscopy.[3][16][17][18]

Hydrogen/Deuterium (H/D) Exchange Studies

Concentrated deuterated sulfuric acid is frequently used to facilitate the exchange of acidic protons in organic molecules with deuterium atoms.[4] This technique is invaluable for:

-

Mechanistic Elucidation: Studying the mechanisms of acid-catalyzed reactions.[2]

-

Site-Specific Labeling: Introducing deuterium at specific positions within a molecule for subsequent analysis.

An experimental workflow for a typical H/D exchange experiment followed by NMR analysis is outlined below.[19]

References

- 1. THE RAMAN SPECTRA OF SULPHURIC, DEUTEROSULPHURIC, FLUOROSULPHURIC, CHLOROSULPHURIC, AND METHANESULPHONIC ACIDS AND THEIR ANIONS | Scilit [scilit.com]

- 2. CAS 13813-19-9: Sulfuric acid-d2 | CymitQuimica [cymitquimica.com]

- 3. Deuterated sulfuric acid_Anhui Anboqiao New Materials Technology Co., Ltd. [en.amber-bridge.com]

- 4. This compound | ZEOTOPE [zeotope.com]

- 5. This compound | H2O4S | CID 160992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. che.utah.edu [che.utah.edu]

- 8. data.conferenceworld.in [data.conferenceworld.in]

- 9. mdpi.com [mdpi.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. akjournals.com [akjournals.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wyzant.com [wyzant.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 19. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Sulfuric Acid-d2 (CAS Number 13813-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuric acid-d2 (D₂SO₄), the deuterated analogue of sulfuric acid, is a powerful and versatile tool in modern chemical research and pharmaceutical development. Its unique isotopic properties, stemming from the replacement of protium ('H) with deuterium (²H or D), offer distinct advantages in a range of applications, from elucidating reaction mechanisms to enhancing the therapeutic profiles of drug candidates. This technical guide provides a comprehensive overview of the core properties, experimental applications, and strategic importance of this compound.

Core Properties of this compound

This compound is a colorless to light yellow, clear liquid that is hygroscopic and reacts violently with water.[1] It is a strong acid, analogous to its non-deuterated counterpart. The key distinction lies in the physical and chemical behavior influenced by the heavier deuterium isotope.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 13813-19-9 | [2][3] |

| Molecular Formula | D₂SO₄ | [2][3] |

| Molecular Weight | 100.09 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Deuterium Enrichment | Typically ≥ 99.5 atom % D | [3] |

| Typical Concentration | 96-98 wt. % in Deuterium Oxide (D₂O) | [5][6] |

| Density | ~1.87 g/cm³ | |

| Refractive Index | n20/D 1.4175 - 1.423 | [5] |

| Solubility | Soluble in water (reacts exothermically) | [1][7] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [1] |

Safety and Handling

This compound is a highly corrosive substance that can cause severe skin burns and eye damage.[2][8] It is also toxic if inhaled.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[9]

Key Safety Precautions:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapor or spray.[8]

-

Handle and open containers with care.[8]

-

Incompatible with water, strong bases, combustible materials, and most common metals.[1] Reacts violently with water.[1]

-

Store in a tightly closed container in a dry, well-ventilated place below +30°C.[1]

Core Applications in Research and Drug Development

The utility of this compound is primarily centered on its role as a source of deuterium for isotopic labeling.

Deuterium Labeling and the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, thus requiring more energy to break.

In drug development, this effect is strategically employed to enhance the metabolic stability of pharmaceuticals.[1] Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be slowed down.[1]

Potential Benefits of Deuteration in Drug Molecules:

-

Enhanced Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[1]

-

Improved Pharmacokinetic Profile: May allow for lower or less frequent dosing, improving patient compliance.

-

Reduced Toxic Metabolites: Altering metabolic pathways can minimize the formation of harmful byproducts.[1]

-

Increased Bioavailability: Slower first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

Catalyst in Organic Synthesis

Concentrated sulfuric acid is a widely used catalyst in organic reactions such as esterification and dehydration.[10] this compound can be employed in a similar capacity, particularly in mechanistic studies where the role of the acidic proton is under investigation.

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to avoid overwhelming signals from the solvent's protons. While this compound is not a common NMR solvent due to its reactivity, it is used to study the protonation of species and for H/D exchange studies directly in the NMR tube, allowing for real-time monitoring of deuterium incorporation.[2][9]

Experimental Protocols

General Workflow for Deuterium Labeling in Drug Development

The strategic incorporation of deuterium into a drug candidate follows a logical workflow, from identification of suitable sites to the synthesis and analysis of the new chemical entity.

Illustrative Protocol: H/D Exchange on an Aromatic Ring

This compound is an effective reagent for electrophilic aromatic substitution of hydrogen with deuterium, particularly on electron-rich aromatic rings.[7] The following is a generalized protocol for the deuteration of an aromatic substrate like benzene.

Objective: To replace the hydrogen atoms on a benzene ring with deuterium atoms using this compound.

Materials:

-

Benzene (or other aromatic substrate)

-

This compound (96-98% in D₂O)

-

Ice bath

-

Round-bottom flask with a stir bar

-

Condenser

-

Separatory funnel

-

Deuterated water (D₂O)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate. Place the flask in an ice bath to cool.

-

Addition of D₂SO₄: Slowly and carefully add this compound to the cooled substrate with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction: Allow the mixture to stir. The reaction time and temperature will vary depending on the reactivity of the aromatic substrate. For benzene, the reaction may require gentle heating and prolonged stirring to achieve significant deuteration.[1] The progress of the reaction can be monitored by taking small aliquots and analyzing them by NMR or Mass Spectrometry.

-

Quenching: Once the desired level of deuteration is achieved, cool the reaction mixture in an ice bath. Slowly and cautiously pour the mixture over crushed ice or into cold D₂O to quench the reaction.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Extract the deuterated product with an appropriate organic solvent (e.g., diethyl ether).

-

Neutralization: Wash the organic layer sequentially with D₂O, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude deuterated product.

-

Purification: The crude product can be purified by distillation or column chromatography as needed.

-

Analysis: The extent of deuterium incorporation can be quantified using ¹H NMR (by observing the decrease in the integral of the aromatic protons) and Mass Spectrometry (by observing the mass shift of the molecular ion peak).[11]

Conclusion

This compound (CAS 13813-19-9) is a cornerstone reagent for researchers and drug developers engaged in isotopic labeling. Its ability to efficiently introduce deuterium into organic molecules provides a powerful strategy for studying reaction mechanisms and, more critically, for optimizing the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, scientists can engineer more stable, safer, and more effective drugs. A thorough understanding of its properties, applications, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

- 1. homework.study.com [homework.study.com]

- 2. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 3. gauthmath.com [gauthmath.com]

- 4. Exam 1 Answer Key [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 9. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

Technical Guide to Deuterated Sulfuric Acid (D₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated sulfuric acid (D₂SO₄), a vital reagent in isotopic labeling and mechanistic studies. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on its utility in research and development.

Core Chemical and Physical Properties

Deuterated sulfuric acid, also known as deuterosulfuric acid, is the isotopologue of sulfuric acid where the protium (B1232500) (¹H) atoms are replaced with deuterium (B1214612) (²H or D).[1] This substitution imparts a higher molecular weight and subtle but significant differences in physicochemical properties, which are leveraged in various scientific applications.

Table 1: Physicochemical Properties of D₂SO₄

| Property | Value |

| Chemical Formula | D₂SO₄ (or D₂O₄S)[1][2] |

| Molecular Weight | 100.09 g/mol [3][4][5][6] |

| Appearance | Colorless, viscous, oily liquid[1][2][7][8] |

| Density | 1.87 g/cm³[3][7][8] |

| Melting Point | -39 °C[3][7][8] |

| Boiling Point | 290 °C[3][7][8] |

| Solubility | Soluble in water (reacts exothermically)[1][2][7] |

| CAS Number | 13813-19-9[1][4][9] |

Synthesis and Experimental Protocols

The synthesis of high-purity deuterated sulfuric acid is critical for its application in sensitive analytical techniques like NMR spectroscopy. The most common laboratory-scale method involves the controlled reaction of sulfur trioxide (SO₃) with heavy water (D₂O).

Experimental Protocol 1: Synthesis of D₂SO₄ from SO₃ and D₂O

This protocol describes a laboratory-scale synthesis of deuterated sulfuric acid.

Materials:

-

Sulfur trioxide (SO₃), liquid or solid

-

Heavy water (D₂O), 99.5+% isotopic purity

-

Ice bath

-

Dry, inert atmosphere glove box or Schlenk line

-

Glass reaction vessel with a dropping funnel and magnetic stirrer

Methodology:

-

Preparation: Set up the reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.

-

Cooling: Place the reaction vessel containing a pre-weighed amount of D₂O in an ice bath to manage the heat generated during the exothermic reaction.

-

Reaction: Slowly add liquid SO₃ dropwise from the dropping funnel to the stirred D₂O. The reaction is highly exothermic and must be controlled carefully to prevent boiling and the formation of an acid aerosol. The chemical equation for this reaction is:

-

SO₃ + D₂O → D₂SO₄[2]

-

-

Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

-

Storage: Store the resulting D₂SO₄ in a tightly sealed container in a dry environment, as it is hygroscopic.

Safety Precaution: The reaction between sulfur trioxide and water is extremely vigorous and exothermic. This procedure must be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Experimental Protocol 2: Electrophilic Aromatic Substitution (H/D Exchange)

A primary application of D₂SO₄ is in the deuteration of aromatic compounds via electrophilic aromatic substitution. This is widely used to introduce deuterium labels for mechanistic studies or to create internal standards for mass spectrometry.

Materials:

-

Aromatic compound (e.g., benzene)

-

Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Deuterated water (D₂O) for quenching (optional)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask, combine the aromatic compound (1.0 equivalent) with an excess of deuterated sulfuric acid. The amount of D₂SO₄ will depend on the reactivity of the aromatic substrate.[1]

-

Heating: Heat the mixture with vigorous stirring. For benzene (B151609), this reaction is typically slow and may require elevated temperatures (e.g., 50-70 °C) and extended reaction times (several hours to days) to achieve a high degree of deuteration.[1]

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the decrease in the integral of the aromatic proton signals.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice or into cold D₂O.

-

Extraction: Extract the deuterated aromatic compound with an organic solvent.

-

Drying and Concentration: Wash the organic layer with a suitable aqueous solution to remove residual acid, then dry it over an anhydrous drying agent like MgSO₄.[1] Filter and remove the solvent under reduced pressure.

-

Purification: If necessary, purify the product by distillation or column chromatography.

Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of the synthesis workflow, reaction mechanism, and application landscape for D₂SO₄.

Caption: A generalized experimental workflow for the synthesis of D₂SO₄.

Caption: Mechanism for the deuteration of benzene with D₂SO₄.

Caption: Logical relationship of D₂SO₄ applications in research and industry.

Applications in Research and Drug Development

The unique properties of deuterated sulfuric acid make it an invaluable tool for researchers.

-

NMR Spectroscopy: D₂SO₄ is used as a deuterium source for NMR spectroscopy, allowing for the study of reaction courses and molecular structures.[1]

-

Isotope Labeling: In drug development, replacing hydrogen with deuterium can alter the metabolic profile of a drug, a strategy known as "deuterium-reinforced" drug design. D₂SO₄ serves as a fundamental reagent for introducing deuterium into aromatic precursors of active pharmaceutical ingredients (APIs).

-

Mechanistic Studies: The significant kinetic isotope effect observed when a C-H bond is replaced by a C-D bond allows researchers to use D₂SO₄ to probe reaction mechanisms. If the rate of a reaction changes upon deuteration, it indicates that C-H bond cleavage is part of the rate-determining step.

-

Organic Synthesis: As a strong acid, D₂SO₄ can be used as a catalyst in various organic reactions, such as esterification and dehydration, particularly when the presence of deuterium is desired in the reaction environment.[7]

Safety and Handling

Deuterated sulfuric acid is a strong, corrosive acid and must be handled with the same precautions as its non-deuterated counterpart.[1]

-

Corrosivity: It can cause severe chemical burns upon contact with skin or eyes.

-

Reactivity: It reacts violently with water, bases, and many organic materials.[3][8]

-

Handling: Always handle D₂SO₄ in a chemical fume hood while wearing appropriate PPE. Store in a cool, dry, and well-ventilated area away from incompatible substances.

References

- 1. benchchem.com [benchchem.com]

- 2. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 8. [PDF] Direct Introduction of Deuterium into Benzene without Heterogeneous Catalysis | Semantic Scholar [semanticscholar.org]

- 9. aklectures.com [aklectures.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Deuterated Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of deuterated sulfuric acid (D₂SO₄). The information presented is curated for researchers, scientists, and professionals in drug development who require high-purity deuterated compounds for various applications, including isotopic labeling, mechanistic studies, and as a reagent in the synthesis of deuterated active pharmaceutical ingredients. This guide details experimental protocols, quantitative data, reaction mechanisms, and safety considerations associated with the production of this important deuterated reagent.

Introduction

Deuterated sulfuric acid, also known as deuterium (B1214612) sulfate (B86663), is a form of sulfuric acid where the protium (B1232500) (¹H) atoms are replaced with deuterium (²H or D), a stable isotope of hydrogen. Its chemical formula is D₂SO₄. This isotopic substitution imparts unique properties that are valuable in a range of scientific applications. In pharmaceutical research and development, D₂SO₄ is utilized in the synthesis of deuterated molecules to study metabolic pathways, enhance pharmacokinetic profiles, and as an internal standard in analytical studies. The primary methods for its laboratory-scale synthesis involve the reaction of sulfur trioxide with heavy water, the electrolysis of copper sulfate in heavy water, and the reaction of sulfuryl chloride with heavy water.

Synthesis Methodologies

Three primary methods for the synthesis of deuterated sulfuric acid are discussed below, each with its own set of advantages and considerations regarding starting materials, equipment, and final product purity.

Reaction of Sulfur Trioxide with Heavy Water

The most direct method for the synthesis of deuterated sulfuric acid is the reaction of sulfur trioxide (SO₃) with heavy water (D₂O). This reaction is highly exothermic and requires careful control of the reaction conditions to ensure safety and high isotopic purity.

Reaction: SO₃ + D₂O → D₂SO₄

Experimental Protocol:

-

Materials:

-

Sulfur trioxide (liquid, stabilized)

-

Heavy water (D₂O, minimum 99.8 atom % D)

-

Inert solvent (e.g., deuterated chloroform, CDCl₃)

-

-

Apparatus:

-

A three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser with a drying tube.

-

An ice-water bath or other cooling system.

-

-

Procedure:

-

Place a known quantity of heavy water in the three-necked flask, diluted with an inert, dry solvent to help dissipate heat.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add a stoichiometric amount of liquid sulfur trioxide to the stirred heavy water solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent the formation of aerosols.

-

After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction goes to completion.

-

The resulting solution is deuterated sulfuric acid, typically in the inert solvent. If a solvent-free product is required, careful distillation under reduced pressure may be performed, although this is challenging due to the high boiling point and corrosive nature of sulfuric acid.

-

Quantitative Data:

| Parameter | Value |

| Yield | Approaching quantitative (>95%) |

| Isotopic Purity | Dependent on the purity of the D₂O used. |

| Reaction Time | 2-4 hours |

| Temperature | 0-5 °C (addition), Room Temperature (stirring) |

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the oxygen atom in heavy water on the electrophilic sulfur atom of sulfur trioxide. This is followed by a deuterium transfer to one of the oxygen atoms of the sulfur trioxide moiety.

Electrolysis of Copper Sulfate in Heavy Water

This method involves the electrolysis of a solution of anhydrous copper(II) sulfate (CuSO₄) in heavy water. At the anode, heavy water is oxidized to produce deuterium ions (D⁺) and oxygen gas, while at the cathode, copper ions are reduced to copper metal. The deuterium ions then combine with the sulfate ions to form deuterated sulfuric acid.

Reaction:

-

Anode: 2D₂O(l) → O₂(g) + 4D⁺(aq) + 4e⁻

-

Cathode: 2Cu²⁺(aq) + 4e⁻ → 2Cu(s)

-

Overall: 2CuSO₄(s) + 2D₂O(l) → 2D₂SO₄(aq) + 2Cu(s) + O₂(g)

Experimental Protocol:

-

Materials:

-

Anhydrous copper(II) sulfate (CuSO₄)

-

Heavy water (D₂O, minimum 99.8 atom % D)

-

-

Apparatus:

-

An electrolytic cell with two compartments separated by a porous diaphragm (e.g., fritted glass).

-

Inert electrodes (e.g., platinum or graphite).

-

A DC power supply.

-

-

Procedure:

-

Prepare a saturated solution of anhydrous copper(II) sulfate in heavy water.

-

Fill the electrolytic cell with the solution, ensuring the electrodes are fully immersed.

-

Apply a direct current across the electrodes. The voltage and current should be optimized to favor the desired reactions and minimize side reactions.

-

Electrolysis is continued until the blue color of the copper(II) ions disappears, indicating their deposition as copper metal on the cathode.

-

The resulting solution in the anode compartment will be a dilute solution of deuterated sulfuric acid in heavy water.

-

The solution can be carefully decanted and, if necessary, concentrated by controlled evaporation of the excess heavy water.

-

Quantitative Data:

| Parameter | Value |

| Yield | Moderate to high, dependent on electrolysis efficiency. |

| Isotopic Purity | High, primarily dependent on the purity of the D₂O. |

| Reaction Time | Several hours to days, depending on the scale and current. |

| Current Density | Typically 10-100 mA/cm². |

Experimental Workflow:

Reaction of Sulfuryl Chloride with Heavy Water

Sulfuryl chloride (SO₂Cl₂) reacts vigorously with heavy water to produce deuterated sulfuric acid and deuterium chloride (DCl) gas. This method is advantageous as it can be performed with relatively simple equipment, but it requires careful handling of the corrosive and toxic reactants and byproducts.

Reaction: SO₂Cl₂ + 2D₂O → D₂SO₄ + 2DCl

Experimental Protocol:

-

Materials:

-

Sulfuryl chloride (SO₂Cl₂)

-

Heavy water (D₂O, minimum 99.8 atom % D)

-

-

Apparatus:

-

A reaction vessel equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize the DCl gas).

-

A cooling bath.

-

-

Procedure:

-

Place a measured amount of heavy water in the reaction vessel and cool it in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the heavy water with efficient stirring. The reaction is highly exothermic, and the rate of addition must be carefully controlled.

-

The evolved deuterium chloride gas is passed through a scrubber containing a basic solution (e.g., sodium hydroxide) for neutralization.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The resulting product is an aqueous solution of deuterated sulfuric acid. The concentration can be determined by titration.

-

Quantitative Data:

| Parameter | Value |

| Yield | Typically high (>90%). |

| Isotopic Purity | Dependent on the isotopic purity of the D₂O. |

| Reaction Time | 1-2 hours. |

| Temperature | 0-10 °C (addition). |

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of D₂O on the sulfur atom of SO₂Cl₂, followed by the elimination of DCl. This process repeats to yield D₂SO₄.

Determination of Isotopic Purity

The isotopic purity of the synthesized deuterated sulfuric acid is a critical parameter. The two most common analytical techniques for its determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the amount of residual protium. By comparing the integral of the residual HDO peak with that of a known internal standard, the isotopic enrichment can be calculated.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the relative abundance of different isotopologues. By analyzing the mass-to-charge ratio of the molecular ions or characteristic fragment ions, the deuterium incorporation can be quantified.[1]

Safety Precautions

The synthesis of deuterated sulfuric acid involves the handling of hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors and gases.

-

Handling of Reagents:

-

Sulfur trioxide: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

-

Sulfuryl chloride: Toxic, corrosive, and a lachrymator. Reacts violently with water.[2]

-

Sulfuric acid (deuterated or not): Highly corrosive and can cause severe burns.

-

-

Emergency Procedures: Have an emergency plan in place, including access to an eyewash station and a safety shower. Neutralizing agents for acid spills (e.g., sodium bicarbonate) should be readily available.

Conclusion

The synthesis of deuterated sulfuric acid can be achieved through several methods, each with its own set of procedural nuances. The choice of method will depend on the available starting materials, equipment, and the desired scale of production. The reaction of sulfur trioxide with heavy water is the most direct route, while the electrolysis of copper sulfate offers a pathway using more common laboratory reagents. The reaction with sulfuryl chloride provides a convenient, albeit hazardous, alternative. For all methods, careful control of reaction conditions and adherence to safety protocols are paramount to ensure a high-quality product and a safe laboratory environment. The analytical techniques outlined are essential for verifying the isotopic purity of the final product, a critical factor for its application in research and development.

References

Navigating the Deuterated Landscape: A Technical Guide to the Isotopic Purity of Sulfuric Acid-d2

For researchers, scientists, and drug development professionals, the precise isotopic composition of reagents is not a matter of triviality but a cornerstone of experimental integrity and success. This is particularly true for Sulfuric acid-d2 (D₂SO₄), a deuterated compound pivotal in applications ranging from Nuclear Magnetic Resonance (NMR) spectroscopy to the synthesis of next-generation deuterated pharmaceuticals. This in-depth technical guide delineates the critical aspects of isotopic purity for this compound, providing a comprehensive overview of its significance, analytical determination, and the implications of impurities for various applications.

The Criticality of High Isotopic Purity

This compound, where protium (B1232500) ('H) atoms are substituted with deuterium (B1214612) (²H or D), is a powerful tool in the scientific arsenal. In the realm of drug development, the "deuterium advantage" is increasingly harnessed to enhance the metabolic stability, bioavailability, and safety profiles of therapeutic compounds.[1] When this compound is employed as a reagent or catalyst in the synthesis of these deuterated drugs, its isotopic purity directly dictates the level of deuterium incorporation into the final active pharmaceutical ingredient (API). Insufficient isotopic enrichment can lead to a heterogeneous product with inconsistent pharmacological properties, jeopardizing clinical outcomes.

In the context of NMR spectroscopy, this compound is utilized as a solvent for analytes that are soluble only in strong acids. The presence of residual protium (from H₂SO₄ or H₂O) can obscure regions of the ¹H-NMR spectrum, interfering with the analysis of the compound of interest. Therefore, a high degree of deuteration is paramount for clear and unambiguous spectral interpretation.

Isotopic and Chemical Purity Specifications

Commercially available this compound is typically offered in high isotopic and chemical purities. The specifications from various suppliers highlight a consistent standard for research-grade material.

| Parameter | Typical Specification | Notes |

| Isotopic Purity (atom % D) | ≥ 99.5% | This is the percentage of deuterium atoms relative to the total number of hydrogen isotopes (¹H and ²H). |

| Chemical Purity | ≥ 99% | Refers to the purity of the sulfuric acid molecule, irrespective of its isotopic composition. |

| Concentration in D₂O | 96-98% (w/w) | This compound is most commonly supplied as a solution in deuterium oxide (heavy water). |

Unveiling the Isotopic Landscape: Experimental Protocols for Purity Determination

The accurate determination of isotopic purity is crucial for quality control and for ensuring the reliability of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

Quantitative ¹H-NMR Spectroscopy for Isotopic Purity

Quantitative ¹H-NMR (qNMR) provides a direct and precise method for determining the deuterium-to-hydrogen (D/H) ratio in this compound. The protocol involves the comparison of the integral of the residual ¹H signal from the analyte with that of a certified internal standard of known concentration.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of a suitable, non-exchangeable proton-containing internal standard (e.g., dimethyl sulfone, 1,4-dinitrobenzene) into a clean, dry NMR tube.[2][3]

-

Add a precisely weighed amount of the this compound sample to the NMR tube.

-

Carefully mix the contents until the internal standard is completely dissolved. Given the corrosive nature of the sample, appropriate personal protective equipment must be worn.

-

Cap the NMR tube securely to prevent atmospheric moisture ingress.

-

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least five times the T1 of the slowest relaxing signal of interest to allow for full magnetization recovery, which is critical for accurate quantification.[4]

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the residual ¹H peak and the internal standard peaks.[4]

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual ¹H peak of the this compound and a well-resolved peak of the internal standard.

-

Calculate the isotopic purity (atom % D) using the following formula:

Isotopic Purity (atom % D) = [1 - (Integral of residual ¹H peak / Integral of internal standard peak) * (Number of protons in standard / Moles of standard) * (Moles of D₂SO₄ / Number of potential ¹H sites)] * 100

-

Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry (HR-MS) can also be employed to determine the isotopic distribution of sulfuric acid. This method relies on the mass-to-charge ratio difference between the deuterated and non-deuterated species.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for non-volatile components.

-

-

MS Data Acquisition:

-

Acquire a high-resolution mass spectrum of the sample.

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peaks corresponding to D₂SO₄, HDSO₄, and H₂SO₄.

-

Calculate the relative abundance of each isotopic species from the peak intensities.

-

Determine the isotopic purity by calculating the percentage of the D₂SO₄ species relative to the sum of all isotopic species.

-

The Unseen Saboteurs: Impact of Chemical Impurities

Beyond isotopic purity, the presence of chemical impurities can have a significant detrimental impact on the applications of this compound. These impurities can be broadly categorized as metallic and organic.

Metallic Impurities

Trace metal contaminants in high-purity sulfuric acid are a major concern, particularly in the semiconductor industry where the acid is used for cleaning and etching silicon wafers.[5] While the requirements for pharmaceutical applications may differ, the presence of certain metals can have adverse effects.

-

Catalyst Poisoning: In synthetic reactions where this compound is used in conjunction with metal catalysts, trace metal impurities can poison the catalyst, leading to reduced reaction efficiency and incomplete conversion.[6]

-

Interference in Analytical Methods: Metallic impurities can interfere with sensitive analytical techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), used for trace element analysis.

| Impurity | Potential Impact in Pharmaceutical Applications |

| Heavy Metals (e.g., Pb, Hg, As) | Can be carried over into the final drug product, posing a significant safety risk. |

| Transition Metals (e.g., Fe, Cu, Cr) | Can catalyze side reactions or degradation of the API during synthesis or formulation. |

Organic Impurities

Organic impurities in this compound can arise from the manufacturing process or from degradation over time.

-

Side Reactions: Reactive organic impurities can participate in unwanted side reactions during the synthesis of deuterated compounds, leading to the formation of byproducts and reducing the yield and purity of the target molecule.

-

NMR Spectral Interference: The presence of organic impurities will result in extraneous peaks in the NMR spectrum, complicating spectral analysis.

The rectification method has been shown to be effective in removing organic impurities from waste sulfuric acid, yielding a high-purity product.[7]

Visualizing the Workflow for Purity Assurance

To ensure the quality of this compound, a systematic workflow for purity analysis is essential. The following diagrams, generated using the DOT language, illustrate the key steps in the analytical process.

Caption: Workflow for Isotopic Purity Determination by qNMR.

Caption: Impact of Purity on Application Outcomes.

References

- 1. Deuterated sulfuric acid_Anhui Anboqiao New Materials Technology Co., Ltd. [en.amber-bridge.com]

- 2. researchgate.net [researchgate.net]

- 3. Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Ultra-Trace Elemental Analysis in High-Purity Sulfuric Acid | PerkinElmer [perkinelmer.com]

- 6. Influence of Sulfuric Acid on the Performance of Ruthenium‐based Catalysts in the Liquid‐Phase Hydrogenation of Levulinic Acid to γ‐Valerolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recovery of high purity sulfuric acid from the waste acid in toluene nitration process by rectification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfuric Acid-d2 and Sulfuric Acid for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the distinctions, applications, and experimental considerations of sulfuric acid and its deuterated analogue, providing critical insights for advanced research and pharmaceutical development.

This technical guide delves into the core differences between sulfuric acid (H₂SO₄) and its deuterated counterpart, sulfuric acid-d2 (D₂SO₄). While chemically similar, the substitution of protium (B1232500) with deuterium (B1214612) imparts significant changes in physical properties and reaction kinetics, offering unique advantages in various scientific applications. This document provides a comprehensive comparison, detailed experimental protocols, and visual representations of key concepts to aid researchers in leveraging the distinct properties of these two compounds.

Core Chemical and Physical Properties

This compound, also known as deuterosulfuric acid, is a form of sulfuric acid where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[1][2] This isotopic substitution leads to a greater molecular weight and subtle but significant differences in physical properties compared to standard sulfuric acid. Both compounds are colorless, viscous, and highly corrosive liquids with a strong affinity for water.[2][3]

Table 1: Comparison of General Properties

| Property | Sulfuric Acid (H₂SO₄) | This compound (D₂SO₄) |

| Synonyms | Oil of vitriol, Hydrogen sulfate | Deuterosulfuric acid, Dideuterosulfuric acid |

| CAS Number | 7664-93-9 | 13813-19-9[4] |

| Molecular Formula | H₂SO₄ | D₂SO₄[4] |

| Molecular Weight | 98.08 g/mol | 100.09 g/mol [4][5] |

| Appearance | Colorless, oily liquid | Colorless liquid[3] |

| Corrosivity | Highly corrosive | Highly corrosive[2] |

Table 2: Comparative Physical Data

| Parameter | Sulfuric Acid (H₂SO₄) | This compound (D₂SO₄) |

| pKa₁ | ~ -3 to -9[6][7][8] | Not definitively established, but expected to be slightly higher than H₂SO₄ |

| pKa₂ | 1.92[7] | Not definitively established |

| Density (g/cm³ at 25°C) | ~1.84 (for 98% solution)[9][10] | ~1.87 (for 96-98% solution in D₂O)[11] |

| Boiling Point (°C) | ~290 | ~290[11] |

| Viscosity (cP at 20°C) | 25.4[12] | Data not readily available, but expected to be slightly higher than H₂SO₄ |

The Kinetic Isotope Effect: A Fundamental Difference

The most significant practical difference between sulfuric acid and this compound in chemical reactions is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[13] Because the C-D bond is stronger than the C-H bond, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly with a deuterated substrate. This phenomenon is a powerful tool for elucidating reaction mechanisms.[14]

In electrophilic aromatic substitution reactions, such as sulfonation, the use of D₂SO₄ can help determine whether the C-H bond breaking step is rate-limiting.[14]

Table 3: Kinetic Isotope Effect (kH/kD) in Aromatic Sulfonation

| Reaction | kH/kD |

| Sulfonation of Benzene | Significant KIE observed with fuming H₂SO₄[14] |

Spectroscopic Distinctions

The difference in mass between protium and deuterium leads to observable shifts in the vibrational frequencies of the molecules, which can be detected by infrared (IR) and Raman spectroscopy. The O-D stretching and bending vibrations in D₂SO₄ occur at lower frequencies compared to the O-H vibrations in H₂SO₄.[1][15] This isotopic shift provides a clear spectroscopic signature to distinguish between the two compounds and to study hydrogen-deuterium exchange processes.

Table 4: Key Vibrational Frequencies (cm⁻¹) for H₂SO₄ and D₂SO₄

| Vibrational Mode | H₂SO₄ (approx.) | D₂SO₄ (approx.) |

| O-H/O-D Asymmetric Stretch | 2970 | 2200[1] |

| O-H/O-D Symmetric Stretch | 2450 | 1860[1] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific fields, particularly in drug development and metabolic research.

-

Mechanistic Studies: The kinetic isotope effect is extensively used to probe reaction mechanisms. By comparing the rates of reaction with H₂SO₄ and D₂SO₄, researchers can gain insights into the rate-determining steps of complex chemical transformations.[14]

-

Isotopic Labeling and Metabolic Pathway Analysis: Deuterium-labeled compounds, often synthesized using reagents like D₂SO₄, serve as tracers in metabolic studies.[][17][18] The fate of these labeled molecules can be tracked using techniques like mass spectrometry and NMR, providing a detailed picture of metabolic pathways and drug metabolism (ADME profiles).[][18]

-

Improving Drug Efficacy: Strategic deuteration of drug molecules can alter their metabolic stability, potentially leading to improved pharmacokinetic profiles, such as increased half-life and bioavailability.[19] this compound can be a key reagent in the synthesis of these deuterated active pharmaceutical ingredients (APIs).[4][11][19]

-

NMR Spectroscopy: D₂SO₄ is used in ¹H-NMR spectroscopy to create acidic environments for analyzing deuterated samples or for in-situ generation of protonated (or deuterated) species.[20]

Experimental Protocols

General Handling and Safety Precautions

Both sulfuric acid and this compound are extremely corrosive and must be handled with extreme care in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When diluting, always add the acid slowly to water (or D₂O) , never the other way around, to dissipate the significant heat generated.

Protocol for Electrophilic Aromatic Substitution (Deuterium Exchange)

This protocol describes the deuteration of an aromatic compound using this compound.

Materials:

-

Aromatic substrate

-

This compound (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

NMR tubes and spectrometer

Procedure:

-

In a round-bottom flask, dissolve the aromatic substrate in a minimal amount of a suitable deuterated solvent if necessary.

-

Carefully and slowly add a large excess of this compound to the flask while stirring in an ice bath to control the exothermic reaction.

-

If required, add deuterium oxide (D₂O) to the reaction mixture.[21]

-

Attach a condenser and heat the reaction mixture with stirring for a sufficient period to allow for complete exchange. The reaction time will vary depending on the reactivity of the aromatic substrate.[21]

-

Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice (prepared from D₂O if isotopic purity is critical).

-

Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution (in D₂O if necessary) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Characterize the final product by NMR and mass spectrometry to confirm the extent of deuteration.

Workflow for Investigating the Kinetic Isotope Effect in Sulfonation

The following diagram illustrates the workflow for determining the kinetic isotope effect in the sulfonation of an aromatic compound.

Caption: Workflow for KIE determination in aromatic sulfonation.

Signaling and Metabolic Pathways

The use of deuterated compounds is instrumental in tracing metabolic pathways. For instance, deuterium-labeled glucose can be administered to a biological system, and its metabolic fate can be followed to understand glucose metabolism and related signaling pathways under normal and diseased states.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. CAS 13813-19-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Sulfuric acid-dâ (D, 99%) 96-98% in DâO - Cambridge Isotope Laboratories, DLM-33DR-PK [isotope.com]

- 5. This compound | H2O4S | CID 160992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ochemtutor.com [ochemtutor.com]

- 7. global.oup.com [global.oup.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. ud.goldsupplier.com [ud.goldsupplier.com]

- 11. This compound solution [myskinrecipes.com]

- 12. Sulfuric Acid Properties - CORECHEM Inc. [corecheminc.com]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. High-resolution spectroscopy of H2SO4, HDSO4, and D2SO4 vapor in the region 1200-10,000 cm(-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. zeochem.com [zeochem.com]

- 20. This compound | ZEOTOPE [zeotope.com]

- 21. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Deuterated Sulfuric Acid (D₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

Deuterated sulfuric acid (D₂SO₄), an isotopic analog of sulfuric acid, is a critical reagent in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and isotope labeling studies.[1][2] While its chemical properties are fundamentally similar to its non-deuterated counterpart, the profound hazards associated with this strong, corrosive acid necessitate rigorous safety protocols. This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and disposal of D₂SO₄, tailored for a technical audience in research and development environments.

Physicochemical Properties and Hazards

Deuterated sulfuric acid is a colorless, viscous liquid that is highly corrosive and reacts violently and exothermically with water.[1][3][4] Its primary hazards stem from its ability to cause severe chemical burns to the skin and eyes, and corrosive damage to the respiratory tract upon inhalation.[4][5]

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | Sulfuric acid-d2; Deuterated sulfuric acid | [1][3] |

| CAS Number | 13813-19-9 | [3] |

| Molecular Formula | D₂SO₄ (or O₄SD₂) | [1] |

| Molecular Weight | 100.09 g/mol | [2][3] |

| Appearance | Colorless, oily liquid | [2][6] |

| Melting Point | -39 °C | [2][3] |

| Boiling Point | 290 °C | [2][3] |

| Density | 1.87 g/mL | [2][3] |

| Solubility | Soluble in water (reacts violently) | [3][6] |

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1A | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[5][7] |

| Corrosive to Metals | 1 | Corrosion | Danger | H290: May be corrosive to metals.[7][8] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling D₂SO₄. The selection of appropriate PPE is critical to prevent contact and exposure.

PPE Selection Guide

| Exposure Level | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Small-scale lab use (<100 mL) | Chemical splash goggles.[9] A face shield is recommended if there is a risk of splashing.[9] | Nitrile (double-gloved, 4 mil) for short-term contact or Neoprene gloves.[9] Butyl or Viton gloves are recommended for extended contact.[9][10] | Buttoned lab coat.[9] Closed-toe shoes and full-length pants are mandatory.[9] | Not typically required if handled within a certified chemical fume hood.[10] |

| Large-scale use or spill response | Full-face shield over chemical splash goggles.[11][12] | Acid-resistant gauntlet-length gloves (e.g., Butyl rubber, Viton).[10][11] | Acid-resistant coveralls or a chemical-resistant apron with full-sleeved garments.[12][13] Chemical-resistant boots.[11][12] | Full-face respirator with acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) for unknown or high concentrations.[12][13] |

Handling and Experimental Protocols

Adherence to strict handling procedures is paramount to ensure safety. All manipulations of D₂SO₄ must be conducted within a designated and properly functioning chemical fume hood.[10][14]

General Handling Protocol

-

Preparation : Before starting work, ensure that an eyewash station and safety shower are accessible and unobstructed.[10][15] Confirm that all necessary PPE is available and in good condition.

-

Work Area : Designate a specific area within a chemical fume hood for handling D₂SO₄.[10]

-

Container Handling : Keep containers tightly sealed when not in use.[10] Loosen closures cautiously to relieve any potential pressure.[4]

-

Dispensing : Use appropriate tools, such as glass or PTFE-lined equipment, to transfer the acid. Avoid using metal spatulas or other incompatible metal items.[10]

-

Dilution : Crucially, always add acid to water slowly and in small amounts, never the other way around. [9][16][11] This procedure helps to dissipate the significant heat generated during dilution.[4][11]

Experimental Workflow Visualization

Caption: A typical experimental workflow for handling D₂SO₄.

Storage Procedures

Proper storage of D₂SO₄ is crucial to prevent accidents and maintain chemical integrity.

Storage Requirements

-

Location : Store in a cool, dry, and well-ventilated area.[10]

-

Cabinet : Use a dedicated, approved acid or corrosives safety cabinet.[10]

-

Container : Keep in the original, tightly sealed container.[10]

-

Protection : Protect from moisture, direct sunlight, and extreme temperatures.[3][7][15] Storage below +30°C is recommended.[2][3]

-

Incompatibilities : D₂SO₄ is incompatible with a wide range of substances. Segregate it from:

Spill and Emergency Procedures

Immediate and correct response to a D₂SO₄ spill is critical to mitigate harm.

Spill Response Protocol

-

Evacuate : Immediately evacuate personnel from the spill area.[15]

-

Alert : Notify laboratory personnel and safety officers.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[17]

-

PPE : Don the appropriate level of PPE for spill response, including respiratory protection if necessary.[4][17]

-

Contain : For small spills (<200 ml), confine the spill using an inert absorbent material (e.g., vermiculite, dry sand).[9][18] Do not use combustible materials like sawdust.[9]

-

Neutralize : Cautiously neutralize the spill by slowly applying a suitable neutralizing agent, such as sodium carbonate (soda ash) or calcium carbonate (lime), from the edges of the spill inward.[4][9]

-

Clean-up : Once neutralized, soak up the residue with an inert absorbent material.[15][19]

-

Dispose : Place the collected waste into a suitable, labeled, and closed container for hazardous waste disposal.[15][17]

-

Decontaminate : Clean the spill area thoroughly with a soap and water solution.[9]

Spill Response Decision Tree

Caption: Decision-making workflow for a D₂SO₄ spill response.

First Aid Measures

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.[15]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][15] Seek immediate medical attention.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][15] Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting.[4][15] If the person is conscious, rinse their mouth with water and have them drink water or milk.[4][10] Seek immediate medical attention.[15]

Waste Disposal

All D₂SO₄ waste is considered hazardous and must be disposed of according to institutional, local, and national regulations.[15][20]

Disposal Protocol

-

Neutralization : The preferred method for disposal in a laboratory setting is neutralization.[18][21] Slowly add the waste D₂SO₄ to a large volume of a basic solution, such as sodium carbonate, with constant stirring and cooling.

-

pH Verification : After neutralization is complete, check the pH of the solution using pH strips to ensure it is within the permissible range for drain disposal (typically between 6 and 8, but local regulations must be followed).[20]

-

Collection : If neutralization is not feasible, collect waste D₂SO₄ in a designated, properly labeled, and sealed hazardous waste container.[18]

-

Professional Disposal : Arrange for pickup by a certified hazardous waste disposal company.[20] Never dispose of untreated D₂SO₄ down the drain.[15][19]

This guide serves as a foundational document for the safe use of deuterated sulfuric acid. It is imperative that all users receive hands-on training and review the specific Safety Data Sheet (SDS) for the product in use before commencing any work.[9]

References

- 1. CAS 13813-19-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 13813-19-9,this compound | lookchem [lookchem.com]

- 3. This compound | 13813-19-9 [chemicalbook.com]

- 4. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 5. This compound | H2O4S | CID 160992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Sulfuric acid-dâ (D, 99%) 96-98% in DâO - Cambridge Isotope Laboratories, DLM-33DR-PK [isotope.com]

- 8. 硫酸-d2 溶液 96-98 wt. % in D2O, 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 12. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 13. publicportal.fmi.com [publicportal.fmi.com]

- 14. westlab.com.au [westlab.com.au]

- 15. fishersci.com [fishersci.com]

- 16. quora.com [quora.com]

- 17. isotope.com [isotope.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. sds.chemdox.com [sds.chemdox.com]

- 20. smart.dhgate.com [smart.dhgate.com]

- 21. laballey.com [laballey.com]

A Technical Guide to the Solubility of Sulfuric Acid-d2 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of sulfuric acid-d2 (D₂SO₄) in a range of common laboratory solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document leverages data for non-deuterated sulfuric acid (H₂SO₄) as a primary reference, supplemented with qualitative information and general principles of solubility.

Core Concepts in Solubility

The principle of "like dissolves like" is the foundational concept governing solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Sulfuric acid is a highly polar molecule, a characteristic that dictates its solubility behavior. The substitution of protium (B1232500) with deuterium (B1214612) in this compound does not significantly alter its polarity; therefore, its solubility profile is expected to be very similar to that of sulfuric acid.

Data Presentation: Solubility of Sulfuric Acid in Common Solvents

The following table summarizes the available quantitative and qualitative solubility data for sulfuric acid in various laboratory solvents. It is important to note that for many organic solvents, sulfuric acid does not simply dissolve but can also react, especially at higher concentrations.

| Solvent | Formula | Type | Solubility of Sulfuric Acid (H₂SO₄) | Remarks |

| Water | H₂O / D₂O | Polar Protic | Miscible in all proportions[1][2][3][4] | The dissolution is a highly exothermic reaction. This compound is typically supplied as a solution in D₂O. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Miscible in all proportions[1][2] | Very high solubility is observed. Effective Henry's law coefficients range from 4 x 10⁴ M/atm in 39 wt % aqueous H₂SO₄ to over 10⁷ M/atm in 76 wt % H₂SO₄.[5][6] |

| Methanol (B129727) | CH₃OH | Polar Protic | High | The solubility of methanol in aqueous sulfuric acid increases with decreasing temperature and increasing acidity, with effective Henry's law coefficients ranging from 10⁵ to 10⁸ M/atm.[7][8][9] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble, but reacts at high concentrations | The solubility increases with increasing acid concentration and decreasing temperature. At concentrations of 80 wt % H₂SO₄ and above, reactive uptake occurs, leading to products like mesityl oxide.[10][11][12][13] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Reacts | Diethyl ether is hydrolyzed by sulfuric acid, especially when heated, to form ethanol or ethyl hydrogen sulfate.[14][15][16][17][18] |

| Dichloromethane (B109758) | CH₂Cl₂ | Polar Aprotic | Immiscible | Sulfuric acid and dichloromethane are immiscible, forming separate layers.[19][20] |

| Chloroform (B151607) | CHCl₃ | Polar Aprotic | Immiscible | Sulfuric acid and chloroform are immiscible and form two distinct phases.[20] |

| Toluene | C₇H₈ | Nonpolar | Soluble in concentrated acid | Toluene is soluble in concentrated sulfuric acid, often leading to sulfonation reactions.[21] It is considered immiscible with aqueous sulfuric acid solutions.[22] |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Immiscible | As a nonpolar hydrocarbon, hexane is immiscible with the highly polar sulfuric acid. |

Experimental Protocols

Detailed methodologies for determining the solubility of compounds like sulfuric acid are crucial for obtaining reliable data. The following are summaries of key experimental techniques.

Shake-Flask Method for Equilibrium Solubility

This is a standard method for determining the equilibrium solubility of a substance in a solvent.

Methodology:

-

Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The mixture is allowed to stand, and the undissolved portion is separated from the saturated solution, usually by centrifugation followed by filtration through an inert filter.

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as titration or spectroscopy.

Knudsen Cell Reactor for Gas-Phase Solubility

This technique is used to measure the solubility of volatile or gaseous compounds in a liquid.

Methodology:

-

Apparatus: A Knudsen cell reactor consists of a thermostated cell containing the liquid solvent (e.g., aqueous sulfuric acid) with a small orifice connecting it to a vacuum chamber equipped with a mass spectrometer.

-

Uptake Measurement: The vapor of the solute (e.g., ethanol or methanol) is introduced into the cell, and the rate of its uptake by the liquid is monitored by measuring the change in the partial pressure of the solute in the gas phase with the mass spectrometer.

-

Data Analysis: From the time-dependent uptake data and the known diffusion coefficient of the solute in the liquid, the effective Henry's law solubility constant (H*) can be determined.

Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Logical Relationship of Sulfuric Acid with Common Lab Solvents

Caption: A diagram illustrating the general solubility and reactivity of sulfuric acid with various solvents.

References

- 1. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. echemi.com [echemi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. entrancechemistry.blogspot.com [entrancechemistry.blogspot.com]

- 18. When diethyl ether is heated with conc. sulfuric acid under pressure, it forms [allen.in]

- 19. homework.study.com [homework.study.com]

- 20. quora.com [quora.com]

- 21. researchgate.net [researchgate.net]

- 22. quora.com [quora.com]

A Technical Guide to High-Purity Sulfuric Acid-d2 for Researchers and Drug Development Professionals

An in-depth guide to the procurement, application, and analysis of high-purity deuterated sulfuric acid in advanced scientific research.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of high-purity sulfuric acid-d2 (D₂SO₄). This isotopically labeled compound is a critical reagent in the synthesis of deuterated molecules, particularly active pharmaceutical ingredients (APIs), where its use can significantly alter metabolic pathways and enhance therapeutic efficacy. This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its application in hydrogen-deuterium exchange reactions, and methodologies for sample analysis.

Commercial Suppliers and Specifications